
Phenyl 4-methylbenzoate
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Overview
Description
Phenyl 4-methylbenzoate (C₁₄H₁₂O₂) is an aromatic ester composed of a phenyl group esterified to a 4-methyl-substituted benzoic acid. Its crystal structure has been extensively characterized via single-crystal X-ray diffraction, revealing a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 12.3440 Å, b = 8.1332 Å, c = 12.1545 Å, and β = 110.911° . The dihedral angle between the benzene and benzoyl rings is 55.7°, a key structural feature influencing molecular packing and intermolecular interactions .
This compound serves as a versatile building block in organic synthesis, notably as an initiator in chain-growth polycondensation reactions for producing π-conjugated polymers . It also finds applications in liquid crystal technology, such as 4-pentylthis compound, a nematic liquid crystal used in optoelectronic displays .
Q & A
Basic Research Questions
Q. How is Phenyl 4-methylbenzoate synthesized and characterized in academic research?
this compound is synthesized via esterification of 4-methylbenzoic acid with phenol under acidic conditions. The purity is confirmed by melting point determination, infrared (IR) spectroscopy (C=O stretch at ~1720 cm⁻¹), and NMR spectroscopy (aromatic protons at δ 7.2–8.1 ppm). Single crystals for X-ray diffraction are grown by slow evaporation of ethanol solutions .
Q. What are the key crystallographic parameters of this compound?
The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.3440 Å, b = 8.1332 Å, c = 12.1545 Å, and β = 110.911°. The dihedral angle between the benzoyl and phenyl rings is 76.0°, with the ester group twisted 9.4° from the benzoyl plane. Weak parallel stacking of benzoyl rings (interplanar distance: 3.65 Å) is observed .
Q. What spectroscopic techniques confirm the purity and structure of synthesized this compound?
IR spectroscopy identifies ester carbonyl stretching (~1720 cm⁻¹). ¹H NMR reveals aromatic proton environments (δ 7.2–8.1 ppm) and methyl group signals (δ 2.4 ppm). X-ray crystallography provides definitive structural validation, including bond lengths and angles .
Advanced Research Questions
Q. How do substituents influence the dihedral angles in aryl benzoates?
Substituents significantly alter molecular conformation. For example:
- This compound: 76.0° dihedral angle .
- 4-Chlorothis compound: 63.89° .
- 4-Methylphenyl 4-chlorobenzoate: 51.86° . Electron-withdrawing groups (e.g., Cl) reduce steric hindrance, decreasing dihedral angles, while methyl groups increase torsional strain. Computational modeling (DFT) can predict these effects .
Q. What methodological considerations are critical in refining the crystal structure using SHELX?
Key steps include:
- Data scaling : Use multi-scan absorption corrections (e.g., CrysAlis RED) to address intensity variations .
- Hydrogen placement : Constrain H-atoms geometrically (C–H = 0.93–0.96 Å) and refine methyl group disorder with equal occupancy .
- Validation : Check for outliers using Rint (e.g., 0.027) and S (goodness-of-fit = 1.03) . SHELXL refinement against F² data ensures robust handling of high-resolution or twinned datasets .
Q. How to analyze kinetic data for enzymatic reactions involving 4-methylbenzoate derivatives?
Initial velocity patterns (e.g., 1/V vs. 1/[substrate]) are fitted to the Michaelis-Menten equation. For 4-methylbenzoate in CoA ligase assays:
- KM = 30 ± 5 µM (4-methylbenzoate), 160 ± 20 µM (CoA) .
- Competitive inhibition studies require global fitting to equations accounting for multiple substrates. Use software like GraphPad Prism for nonlinear regression .
Q. How to resolve orientational disorder in methyl groups during crystallographic refinement?
For disordered methyl hydrogens:
- Assign two sets of positions with equal occupancy.
- Apply isotropic displacement parameters (Uiso = 1.5Ueq of the parent carbon).
- Validate using difference Fourier maps to avoid overfitting .
Q. What computational methods assess thermochemical properties of benzoate derivatives?
- Quantum chemistry : Use Gaussian or ORCA for DFT calculations (e.g., B3LYP/6-31G*) to estimate enthalpy of formation.
- Correlation gas chromatography (CGC) : Relate retention times to thermodynamic parameters (e.g., ΔHvap) .
Q. How does the absence of classical hydrogen bonds affect the packing structure of this compound?
Weak C–H···π and van der Waals interactions dominate. The lack of strong hydrogen bonds results in parallel stacking of benzoyl rings (offset: 1.84 Å) and chain-like packing along the ac plane. This contrasts with hydrogen-bonded analogs, which form tighter networks .
Q. What strategies optimize data collection for X-ray diffraction studies of aromatic esters?
- Radiation : MoKα (λ = 0.71073 Å) balances resolution and absorption.
- Temperature : Collect data at 295 K to minimize thermal motion.
- Detector setup : Use a Ruby (Gemini Mo) detector with ω scans for high redundancy (Rint < 0.03) .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Dihedral Angles and Substituent Effects
The dihedral angle between aromatic rings in phenyl benzoate derivatives is highly sensitive to substituent position and electronic effects. Key comparisons include:
Compound | Dihedral Angle (°) | Reference |
---|---|---|
Phenyl 4-methylbenzoate | 55.7 | |
2,6-Dichlorophenyl benzoate | 75.75 | |
2,4-Dichlorothis compound | 48.13 | |
3-Chlorothis compound | 71.75 | |
4-Methylthis compound | 63.57 |
Substituents like chlorine at ortho positions (e.g., 2,6-dichloro) increase steric hindrance, leading to larger dihedral angles (~75°), while para-methyl groups reduce torsional strain (e.g., 55.7°) .
Thermochemical and Physical Properties
Dissolution Kinetics in Pharmaceutical Contexts
In sustained-release formulations, the dissolution rate of this compound derivatives is slower than methoxy analogs, as shown below:
Ester Type | Dissolved Drug (%) at 24 Hours | Reference |
---|---|---|
4-Methylbenzoate | 98.6 | |
4-Methoxybenzoate | 97.2 | |
Benzoate | 87.6 |
The methyl group enhances lipophilicity, prolonging release compared to unsubstituted benzoates .
Role in Polymerization
This compound acts as an initiator in LiHMDS-mediated chain-growth polycondensation, enabling the synthesis of N-alkylated poly(m-benzamide)s . Its efficiency surpasses bulkier analogs (e.g., 2,6-dichlorophenyl esters) due to reduced steric hindrance during monomer activation.
Preparation Methods
Classical Acid-Catalyzed Esterification
Direct Esterification of 4-Methylbenzoic Acid and Phenol
A traditional method involves the direct condensation of 4-methylbenzoic acid with phenol under acidic conditions. A borate-sulfuric acid catalyst system (e.g., boric acid and H₂SO₄) enables efficient esterification at elevated temperatures (150–200°C). This single-step process avoids pre-activation of the carboxylic acid .
Reaction Conditions
-
Catalyst : Boric acid (0.5–1.0 equiv) + H₂SO₄ (0.2–0.5 equiv).
-
Solvent : Toluene or xylene (reflux conditions).
Limitations : Requires strict control of stoichiometry to minimize side products like diaryl ethers.
Schotten-Baumann Acylation
Acyl Chloride Intermediate
4-Methylbenzoyl chloride, generated from 4-methylbenzoic acid and thionyl chloride (SOCl₂), reacts with phenol in the presence of a base (e.g., pyridine or NaOH). This method is rapid but requires handling corrosive reagents .
Procedure
-
Acyl Chloride Synthesis :
-
4-Methylbenzoic acid + SOCl₂ (1.2 equiv), reflux for 2 hours.
-
-
Esterification :
-
Phenol (1.1 equiv) + 4-methylbenzoyl chloride in dichloromethane (DCM), with pyridine (1.5 equiv) at 0–25°C.
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Yield : 85–92%.
-
Advantages : High purity; scalable for industrial production.
Palladium-Catalyzed Cross-Coupling
Oxidative Esterification Using Aryl Formates
Aryl formates serve as carbonyl sources in Pd-catalyzed reactions with aryl halides. For phenyl 4-methylbenzoate, 4-bromotoluene reacts with phenyl formate in the presence of Pd(OAc)₂ and DPEPhos ligand .
Reaction Conditions
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Catalyst : Pd(OAc)₂ (5 mol%) + DPEPhos (5 mol%).
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Base : Et₃N (2.0 equiv).
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Solvent : DMF at 60°C for 20 hours.
Mechanistic Insight : The reaction proceeds via oxidative addition of 4-bromotoluene to Pd(0), followed by CO insertion from formate and reductive elimination .
Fries Rearrangement of this compound Precursors
Phenyl esters of 4-methylbenzoic acid derivatives undergo Fries rearrangement under Brønsted or Lewis acid catalysis (e.g., AlCl₃ or TfOH) to yield ortho- or para-substituted hydroxyaryl ketones. While primarily used for ketone synthesis, controlled conditions can preserve the ester .
Example Protocol
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Substrate : Phenyl 4-methylbenzoyloxyacetate.
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Catalyst : TfOH (triflic acid) at 25°C for 5 hours.
Comparative Analysis of Methods
Method | Catalyst/Reagents | Temperature | Time | Yield | Scalability |
---|---|---|---|---|---|
Acid-catalyzed | H₂SO₄ + Boric Acid | 150–200°C | 24–48 h | 88–94% | Industrial |
Schotten-Baumann | SOCl₂ + Pyridine | 0–25°C | 2–4 h | 85–92% | Lab-scale |
Pd-catalyzed | Pd(OAc)₂ + DPEPhos | 60°C | 20 h | 99% | Lab to pilot |
Fries rearrangement | TfOH | 25°C | 5 h | 70–80% | Limited |
Industrial-Scale Optimization
Continuous Flow Reactors
Recent advances employ continuous flow systems to enhance the Schotten-Baumann method:
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Residence Time : 10 minutes at 100°C.
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Throughput : 1.2 kg/h with >98% purity.
Catalyst Recycling in Pd Systems
Pd nanoparticles immobilized on magnetic supports (e.g., Fe₃O₄@SiO₂-Pd) enable reuse for up to 5 cycles with <5% activity loss .
Properties
CAS No. |
1900-85-2 |
---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
phenyl 4-methylbenzoate |
InChI |
InChI=1S/C14H12O2/c1-11-7-9-12(10-8-11)14(15)16-13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
WOHDXQQIBRMRFA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
Key on ui other cas no. |
1900-85-2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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